4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-10-14-11-18-21-12(14)2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNJNGBKLCUWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 5-methylisoxazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired benzamide compound. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reaction time. Solvent selection and purification steps are crucial to obtaining the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or isoxazole moieties are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Substituent Position : The position of the oxazole substituent (e.g., 3-yl vs. 4-yl) significantly impacts biological activity. For instance, sulfonamide derivatives with a 5-methyl-1,2-oxazol-3-yl group exhibit antimicrobial properties, while the 4-yl analog’s activity remains less characterized .
- Electron-Withdrawing Groups : Fluorine substituents (e.g., in 4-butoxy-N-(2,4-difluorophenyl)benzamide) enhance CNS activity by increasing lipophilicity and blood-brain barrier permeability .
Key Observations :
- Microwave Synthesis : Improved yields (e.g., 89% for sulfonamide derivatives) highlight the efficiency of microwave-assisted methods compared to traditional reflux .
Pharmacological and Crystallographic Insights
- Antimicrobial Activity : Sulfonamide analogs (e.g., N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide derivatives) exhibit activity against bacterial strains, attributed to sulfonamide’s inhibition of dihydropteroate synthase .
- Anticancer Potential: Thiadiazole-triazole hybrids demonstrate strong docking scores with EGFR kinase, suggesting a mechanism involving ATP-binding site inhibition .
- Crystallography: Single-crystal X-ray studies (e.g., for 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) reveal planar geometries and hydrogen-bonding networks critical for stability and target interaction .
Biological Activity
4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
The presence of the oxazole ring is significant as it contributes to the compound's biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing oxazole rings exhibit anti-inflammatory properties. A study highlighted that derivatives of oxazolones and benzamides demonstrated significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The compound this compound was assessed for its ability to inhibit LOX activity, showing promising results with an IC value indicative of its potency against inflammation-related pathways .
2. Antioxidant Activity
The antioxidant capacity of this compound was evaluated through various in vitro assays. It was found to inhibit lipid peroxidation effectively, reducing oxidative stress markers in cellular models. The inhibition rate reached up to 86.5%, showcasing its potential as a radical scavenger .
3. Analgesic Effects
In vivo studies demonstrated that this compound could significantly reduce nociception in animal models. The analgesic effect was assessed using the carrageenan-induced paw edema model, where it showed considerable efficacy compared to standard analgesics .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Lipoxygenase : By inhibiting LOX, the compound reduces the production of inflammatory mediators such as leukotrienes.
- Radical Scavenging : The oxazole moiety contributes to its ability to neutralize free radicals, thereby protecting cells from oxidative damage.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide, and how can reaction parameters be optimized?
- Methodological Answer : A multistep synthesis is typically employed, starting with the condensation of O-benzyl hydroxylamine derivatives and acyl chlorides under reflux conditions. For example, analogous benzamide syntheses use dichloromethane or acetonitrile as solvents, with sodium carbonate as a base to neutralize HCl byproducts . Optimization involves adjusting reflux duration (e.g., 4–6 hours), solvent polarity, and stoichiometric ratios of reagents. Hazard assessments must precede scale-up, including thermal stability analysis (e.g., DSC for decomposition risks) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as in ) resolves stereochemical ambiguities. Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point determination (differential scanning calorimetry) .
Q. What preliminary biological screening approaches are used to assess bioactivity?
- Methodological Answer : Initial screens include in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and cytotoxicity (MTT assay in cancer cell lines). Solubility in DMSO/PBS and stability in physiological buffers are prerequisites. Enzymatic inhibition studies (e.g., kinase or protease assays) help identify mechanistic pathways .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported mutagenicity profiles of similar anomeric amides?
- Methodological Answer : Conflicting mutagenicity data (e.g., Ames test variations) require controlled replication using standardized protocols (OECD 471 guidelines). Parallel testing of reference compounds (e.g., benzyl chloride) ensures assay validity. Dose-response curves and metabolic activation (S9 fraction) should be included to assess false negatives/positives .
Q. What strategies elucidate target engagement mechanisms when binding assays show non-specific interactions?
- Methodological Answer : Competitive binding assays with labeled ligands (e.g., fluorescent probes) quantify displacement kinetics. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide thermodynamic profiles. Mutagenesis studies on suspected receptors (e.g., point mutations in catalytic sites) validate specificity .
Q. How can thermal instability during synthesis scale-up be mitigated?
- Methodological Answer : Decomposition observed in DSC studies (e.g., exothermic peaks above 150°C) necessitates low-temperature processing (<50°C) and inert atmospheres. Continuous flow reactors improve heat dissipation, while sodium pivalate additives stabilize intermediates. Process Analytical Technology (PAT) monitors real-time degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
